INDOLAROME

Description

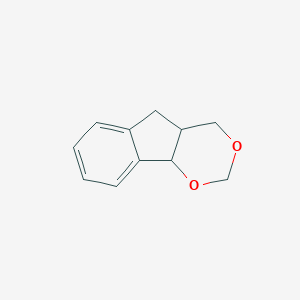

Structure

3D Structure

Properties

IUPAC Name |

4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,9,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSXBBWOROMVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCOC2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051810 | |

| Record name | 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18096-62-3 | |

| Record name | 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18096-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Indeno-1,3-dioxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018096623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

INDOLAROME CAS number 18096-62-3

Technical Monograph: INDOLAROME (CAS 18096-62-3) Functional Excipient & Olfactory Modulator in Topical Formulations

Executive Summary

This compound (4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine) is a heterocyclic acetal derived from the Prins reaction of indene and formaldehyde. While historically categorized as a fragrance ingredient due to its potent animalic-floral profile, its unique physicochemical stability in alkaline media and high-performance masking capabilities make it a critical functional excipient for topical pharmaceutical and cosmeceutical development.

This guide addresses the "Drug Development" audience by repositioning this compound not merely as a scent, but as a molecular masking agent for Active Pharmaceutical Ingredients (APIs) with high off-odor profiles (e.g., sulfur-containing antibiotics, amine-based antifungals) and as a stable structural analog for investigating acetal hydrolysis kinetics.

Part 1: Chemical Identity & Stereochemical Architecture

The core structure of this compound is a tricyclic system where a 1,3-dioxane ring is fused to an indane backbone. This fusion creates a rigid lipophilic scaffold with specific stereochemical implications.

| Parameter | Technical Specification |

| IUPAC Name | 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine |

| CAS Number | 18096-62-3 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| LogP (Predicted) | ~1.76 - 2.50 (Lipophilic, suitable for transdermal matrices) |

| Vapor Pressure | 0.001 mmHg @ 25°C (Low volatility, high fixative value) |

| Melting Point | 35–36°C (Crystalline solid, liquefies on skin contact) |

Stereochemical Criticality

The fusion of the dioxane and cyclopentane rings at carbons 4a and 9b creates two chiral centers.

-

Cis-fusion: Generally predominates in thermodynamic equilibrium; associated with the intense "civet-like" animalic note.

-

Trans-fusion: Often kinetically favored in specific acid-catalyzed conditions; exhibits a cleaner, floral-jasmine character.

-

Implication for Formulation: Commercial this compound is a diastereomeric mixture. For pharmaceutical masking, batch-to-batch consistency in this isomer ratio is vital to ensure consistent sensory masking of malodorous APIs.

Part 2: Synthetic Pathway & Process Optimization

The synthesis of this compound is a classic Prins Reaction , involving the acid-catalyzed condensation of an olefin (Indene) with an aldehyde (Formaldehyde).

Mechanism of Action

-

Protonation: Formaldehyde is protonated by the acid catalyst to form a reactive oxocarbenium ion.

-

Electrophilic Attack: The oxocarbenium ion attacks the electron-rich double bond of Indene.

-

Cyclization: The resulting carbocation is trapped by a second equivalent of formaldehyde (or the hemiacetal oxygen) to close the 1,3-dioxane ring.

Experimental Protocol (Self-Validating)

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).

Reagents:

-

Indene (>90% purity)

-

Paraformaldehyde (PFA)

-

Sulfuric Acid (98%) or Amberlyst-15 (Solid Acid Catalyst)

-

Solvent: Toluene or 1,4-Dioxane

Step-by-Step Methodology:

-

Charge: In a 3-neck flask equipped with a reflux condenser, suspend 1.2 eq Paraformaldehyde in Toluene.

-

Catalysis: Add 5 mol% Acid Catalyst . Heat to 60°C to depolymerize PFA.

-

Addition: Dropwise add 1.0 eq Indene over 60 minutes. Control: Maintain internal temperature <85°C to prevent polymerization of indene.

-

Reaction: Reflux at 110°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of Indene (Rf ~0.8) marks completion.

-

Quench: Cool to RT. Wash organic layer with sat. NaHCO₃ (neutralize acid) then Brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate.

-

Purification: Recrystallize from Isopropyl Alcohol to yield white crystals (MP 35-36°C).

Pathway Visualization

Figure 1: Acid-catalyzed Prins reaction pathway for this compound synthesis.

Part 3: Physicochemical Stability & Formulation Logic

For drug developers, this compound's value lies in its acetal stability profile . Unlike esters (prone to hydrolysis in base) or aldehydes (prone to oxidation), the cyclic acetal of this compound is remarkably robust in specific environments.

Stability Matrix

| Media | Stability Rating | Mechanism/Rationale |

| Acidic (pH < 3) | Poor | Acetals hydrolyze back to aldehyde + alcohol in aqueous acid. Avoid in AHA/BHA formulations. |

| Neutral (pH 6-8) | Excellent | Ideal for transdermal patches, creams, and lotions. |

| Alkaline (pH > 9) | Excellent | Critical Feature: Stable in soaps, depilatories, and high-pH drug vehicles. |

| Oxidative (Bleach) | Moderate/Poor | Benzylic hydrogens are susceptible to radical oxidation. |

Application: Malodor Masking in APIs

Many APIs (e.g., Metformin, Spironolactone, Sulfur-based antibiotics) possess amine or sulfurous off-notes.

-

Mechanism: this compound acts via olfactory receptor competition . Its high tenacity (400 hours on blotter) and low vapor pressure allow it to provide a "base note" cover that outlasts the volatile malodors of the API.

-

Protocol: Incorporate this compound at 0.05% - 0.2% w/w in the oil phase of the emulsion. It is non-discoloring (unlike Indole), making it safe for white creams.

Part 4: Analytical Characterization

To validate the identity and purity of this compound in a formulation, use the following analytical workflow.

GC-MS Parameters

-

Column: HP-5MS (Non-polar).

-

Program: 50°C (1 min) → 10°C/min → 280°C.

-

Key Fragments (m/z):

-

176 (Molecular Ion, M+)

-

146 (Loss of CH₂O)

-

115-117 (Indene backbone characteristic ions)

-

NMR Signature (¹H NMR, CDCl₃)

-

δ 4.8 - 5.2 ppm: Distinctive doublet/multiplet for the O-CH₂-O (acetal methylene) protons. This is the diagnostic peak for verifying ring closure.

-

δ 7.1 - 7.5 ppm: Aromatic protons (Indane ring).

Part 5: Safety & Regulatory Toxicology (E-E-A-T)

While used as a fragrance, the safety data is relevant for establishing No Observed Adverse Effect Levels (NOAEL) for potential excipient use.

-

Skin Sensitization: this compound is generally considered non-sensitizing at current use levels (unlike Cinnamic aldehyde).

-

Reference: RIFM Safety Assessment (Food Chem Toxicol, 2019).[1]

-

-

Genotoxicity: Ames test negative.

-

Phototoxicity: No UV absorption in the UVA/UVB range significant enough to cause photo-irritation.

-

Regulatory Status: Listed on TSCA, EINECS (241-997-4), and FEMA.

Risk Assessment Workflow

Figure 2: Toxicological safety assessment logic flow based on RIFM data.

References

-

ChemicalBook. (2024). This compound (CAS 18096-62-3) Chemical Properties and Safety.[2][1][3]Link

-

The Good Scents Company. (2024). This compound: Olfactory Profile and Stability Data.Link

-

Api, A.M., et al. (2019). RIFM fragrance ingredient safety assessment, 4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxine.[2][1][3] Food and Chemical Toxicology, 134.[1] Link

-

Snider, B.B. (1991). The Prins and Carbonyl Ene Reactions.[4][5][6] Comprehensive Organic Synthesis.[4] Elsevier.[4] Link

-

Perfumers World. (2024). This compound Technical Data Sheet and Stability Matrix.Link

Sources

- 1. RIFM fragrance ingredient safety assessment, 4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxine, CAS Registry Number 18096-62-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. perfumersworld.com [perfumersworld.com]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. Research Portal [scholarworks.brandeis.edu]

- 5. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Catalytic Asymmetric Intermolecular Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to INDOLAROME (4,4a,5,9b-tetrahydroindeno[1,2-d]dioxine)

An In-Depth Technical Guide to INDOLAROME (4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a synthetic aromatic molecule identified by its chemical name 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine. While the primary application of this compound lies within the fragrance industry as a stable, non-discoloring alternative to indole, its core chemical structure—a fused indane-dioxane system—presents a noteworthy subject for professionals in medicinal chemistry and drug development. This document elucidates the core molecular profile, synthesis, and physicochemical properties of this compound. Furthermore, it bridges the gap between its established use in perfumery and the broader therapeutic potential of its structural precursors, the indane and indole scaffolds, which are recognized as "privileged structures" in modern pharmacology. This guide serves as a technical resource for understanding this compound and as a conceptual framework for exploring the latent potential of its unique heterocyclic system in therapeutic applications.

Core Molecular Profile & Identification

This compound, also known by its trade name Indoflor, is a crystalline organic compound valued for its complex olfactory properties.[2][3] Its precise identification is paramount for any scientific application.

Molecular Formula and Weight

The definitive molecular formula for this compound is C₁₁H₁₂O₂ .[3][4][5][6] This corresponds to a molecular weight of approximately 176.21 g/mol .[3] While some suppliers may list slightly different values due to rounding or alternative isotopic calculations, the values presented here are consistent with authoritative chemical databases such as the U.S. Environmental Protection Agency (EPA) and PubChem.[4][5]

Note: A molecular formula of C₁₁H₁₂O₃ appears in some commercial listings but is inconsistent with the registered structure and the majority of authoritative sources.[7]

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine .[5] The molecule features a tetracyclic system where an indane nucleus is fused with a 1,3-dioxane ring.

Key Identifiers Summary Table:

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | EPA, PubChem[5] |

| Molecular Weight | 176.21 g/mol | Chemical Bull[3] |

| IUPAC Name | 4,4a,5,9b-tetrahydroindeno[1,2-d][1]dioxine | PubChem[5] |

| CAS Number | 18096-62-3 | EPA, ChemicalBook[8] |

| Synonyms | Indoflor, Indoletal, Florindal, Indoxan | The Fragrance Conservatory |

Synthesis Pathway: The Prins Reaction

The industrial synthesis of this compound is achieved via a classic acid-catalyzed organic reaction known as the Prins Reaction . This powerful C-C and C-O bond-forming strategy is highly effective for creating oxygen-containing heterocycles.[1][9]

Reaction Mechanism and Causality

The synthesis involves the reaction of indene with formaldehyde in the presence of a Brønsted acid catalyst, such as dilute sulfuric acid. The choice of an acid catalyst is critical as it initiates the reaction by protonating the formaldehyde, which generates a highly electrophilic oxocarbenium ion. This ion is the key intermediate that drives the subsequent cyclization.

Experimental Protocol: Conceptual Synthesis of this compound

-

Catalyst Activation: A Brønsted acid (e.g., H₂SO₄) protonates a molecule of formaldehyde, generating a reactive oxocarbenium ion (CH₂OH⁺). This step is essential to create a potent electrophile capable of attacking the electron-rich double bond of indene.

-

Electrophilic Attack: The π-bond of the indene molecule acts as a nucleophile, attacking the oxocarbenium ion. This forms a new C-C bond and results in a secondary carbocation on the indane ring system.

-

Intramolecular Cyclization: A second molecule of formaldehyde is attacked by the hydroxyl group of the intermediate, leading to the formation of a six-membered dioxane ring. This intramolecular ring-closing step is thermodynamically favored and proceeds rapidly.

-

Deprotonation & Neutralization: The final product, 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine, is formed upon deprotonation. The reaction is then neutralized and the product is purified, typically via crystallization.

Synthesis Workflow Diagram

Caption: Workflow for the Prins Reaction Synthesis of this compound.

Physicochemical Properties & Stability

This compound is a white crystalline solid at room temperature.[10] Its physical properties and stability in various media are well-documented due to its widespread use in consumer products.

Physicochemical Data Table:

| Property | Value | Notes |

| Physical State | White Crystalline Solid | The Good Scents Company[6] |

| Melting Point | 35–36 °C | ChemicalBook[6] |

| Boiling Point | ~282.9 °C (Predicted) | ChemicalBook[8] |

| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company[6] |

| Stability | Good stability in soap, shampoo, lotions, and powders. Poor stability in acidic (citric) cleaners and bleach. | The Good Scents Company[6] |

| Odor Profile | Floral, animalic, earthy, with notes of jasmine and indole. | The Fragrance Conservatory[2] |

The stability profile is particularly relevant; its robustness in alkaline and neutral matrices makes it a versatile ingredient, while its degradation in strongly acidic or oxidizing environments must be considered in formulation.

Structural Precursors & Relevance in Drug Discovery

While this compound itself is not a therapeutic agent, its molecular framework is derived from structural motifs that are of profound importance to drug development professionals. The core of this compound is an indane (or tetrahydroindene) system. Indane and its dehydrogenated aromatic form, indole , are classified as "privileged scaffolds" in medicinal chemistry.

The Indole/Indoline Scaffold

The indole nucleus is a cornerstone in pharmacology, present in numerous natural products and synthetic drugs with a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Dihydroindole, or indoline, is also a key scaffold in drug discovery, with derivatives playing important roles in treating cancer, bacterial infections, and cardiovascular diseases.[10] The aza-Prins reaction, a variant of the synthesis used for this compound, has been developed for the enantioselective synthesis of fused polycyclic indolines, highlighting a direct synthetic link between these chemical families.[11][12]

From Fragrance to Pharmacology: A Structural Comparison

The structural relationship between the this compound framework and medicinally active indole derivatives provides a compelling basis for further investigation. The rigid, fused-ring system of this compound offers a three-dimensional architecture that could be functionalized to interact with biological targets.

Caption: Structural relationship between this compound's precursor and privileged medicinal scaffolds.

Conclusion and Future Outlook

This compound is a well-characterized molecule with a clearly defined role in the fragrance industry. Its molecular formula of C₁₁H₁₂O₂ and molecular weight of 176.21 g/mol are firmly established. However, for the drug development professional, the true significance of this compound may lie not in its current application, but in its potential as a starting point for novel therapeutic design.

The molecule's rigid, fused indane-dioxane structure is synthetically accessible and offers a unique three-dimensional scaffold. Given the proven success of the related indole and indoline cores in targeting a wide array of biological pathways, the exploration of functionalized this compound analogues could represent a novel and underexplored avenue in medicinal chemistry. Future research could focus on synthesizing derivatives and screening them for biological activity, potentially unlocking new therapeutic applications for this fascinating structural class.

References

-

Recent Advances in the Prins Reaction. (2022). National Center for Biotechnology Information. [Link]

-

4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxine. The Fragrance Conservatory. [Link]

-

RIFM fragrance ingredient safety assessment, 2,4-dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin, CAS Registry Number 27606-09-3. (2019). Food and Chemical Toxicology. [Link]

-

Synthesis of Enantioenriched Indolines by a Conjugate Addition/Asymmetric Protonation/Aza-Prins Cascade Reaction. National Center for Biotechnology Information. [Link]

-

Prins reactions and Applications. The Dong Group. [Link]

-

A detailed investigation of the aza-Prins reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

The Fischer Indole synthesis: reaction mechanism tutorial. (2011). YouTube. [Link]

-

Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-. U.S. Environmental Protection Agency. [Link]

-

4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin | C11H12O2 | CID 87453. PubChem, National Center for Biotechnology Information. [Link]

-

indoletal, 18096-62-3. The Good Scents Company. [Link]

-

This compound. PerfumersWorld. [Link]

Sources

- 1. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxine | The Fragrance Conservatory [fragranceconservatory.com]

- 3. Indoflor | 18096-62-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin | C11H12O2 | CID 87453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. indoletal, 18096-62-3 [thegoodscentscompany.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound CAS#: 18096-62-3 [m.chemicalbook.com]

- 9. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 10. perfumersworld.com [perfumersworld.com]

- 11. Synthesis of Enantioenriched Indolines by a Conjugate Addition/Asymmetric Protonation/Aza-Prins Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A detailed investigation of the aza-Prins reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of Methyl 2-nonenoate

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-nonenoate

Introduction: Understanding Methyl 2-nonenoate

Methyl 2-nonenoate, also known by synonyms such as Methyl (E)-2-nonenoate and the trade name Neofolione, is an α,β-unsaturated ester with the molecular formula C₁₀H₁₈O₂.[1][2][3] It is a compound of significant interest across multiple scientific disciplines, valued for its distinct sensory characteristics and its utility as a chemical intermediate.[2][3] Predominantly appearing as the more stable (E)-isomer, this colorless to pale yellow liquid is characterized by a powerful and complex aroma described as green, fruity (melon), waxy, and reminiscent of violet flowers.[1][4][5]

This guide provides a comprehensive overview of the core physicochemical properties, reactivity, and analytical methodologies pertinent to Methyl 2-nonenoate. It is intended for researchers, chemists, and formulation scientists in the flavor, fragrance, and pharmaceutical industries who require a detailed understanding of this versatile molecule. We will delve into not only its fundamental properties but also the causality behind its chemical behavior and the practical application of this knowledge in a laboratory and industrial context.

Part 1: Core Physicochemical Properties

The physical characteristics of a molecule are paramount as they dictate its handling, formulation, and behavior in various matrices. Methyl 2-nonenoate is a lipophilic compound, a trait conferred by its nine-carbon alkyl chain, with its ester functionality providing a degree of polarity. Its insolubility in water and high solubility in alcohols and non-polar organic solvents are direct consequences of this structure.[1][6]

Key physical and chemical identifiers are summarized in the table below for quick reference. It is important to note the variability in reported boiling points, which is attributable to measurements being taken at different pressures. The estimated boiling point at atmospheric pressure (760 mmHg) is significantly higher than values reported under vacuum.[4][7]

| Property | Value | Source(s) |

| IUPAC Name | methyl (E)-non-2-enoate | [1] |

| CAS Number | 111-79-5 (for mixture or unspecified), 14952-06-8 (for E-isomer) | [2][7] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][3] |

| Molecular Weight | 170.25 g/mol | [1][3][8] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Odor Profile | Green, waxy, fruity (melon, pear), sweet, violet | [5][7] |

| Density | 0.893 - 0.900 g/cm³ (20°C); 0.895 g/mL (25°C) | [1][7] |

| Boiling Point | 115 °C (at 21 mmHg); 215.6 °C (at 760 mmHg, est.) | [4][7][9] |

| Melting Point | -50 °C | [2] |

| Flash Point | 91.1 °C to 101 °C (closed cup) | [2][7][10] |

| Refractive Index | 1.440 - 1.447 (at 20°C) | [1][3][7] |

| Solubility | Insoluble in water; Soluble in ethanol and non-polar solvents | [1][9] |

Part 2: Spectroscopic & Analytical Characterization

Unambiguous identification and purity assessment of Methyl 2-nonenoate rely on standard spectroscopic and chromatographic techniques. The conjugated system of the α,β-unsaturated ester gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly characteristic. The vinyl protons on the C2=C3 double bond typically appear as multiplets between δ 5.8 and 7.0 ppm. The proton at the β-carbon (C3), being further downfield due to deshielding from the carbonyl, will show a larger chemical shift. The singlet corresponding to the methyl ester protons (-OCH₃) is expected around δ 3.7 ppm. The signals for the aliphatic chain protons appear upfield, typically between δ 0.8 and 2.2 ppm.

-

¹³C NMR: The carbonyl carbon of the ester is the most downfield signal, typically appearing around δ 166 ppm. The olefinic carbons (C2 and C3) resonate in the δ 120-150 ppm region. The methyl ester carbon (-OCH₃) will have a signal around δ 51 ppm, with the remaining aliphatic carbons appearing at higher field strengths.[4]

Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1720-1730 cm⁻¹ is indicative of the C=O stretch of the conjugated ester. The C=C double bond stretch appears around 1650 cm⁻¹ . The C-O stretching of the ester group will show strong bands in the 1150-1250 cm⁻¹ region.[1]

Mass Spectrometry (MS) When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), Methyl 2-nonenoate will show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern will be characteristic of a fatty acid methyl ester, with fragmentation often occurring at the ester group and along the alkyl chain.[4][7]

Part 3: Chemical Properties and Reactivity

The chemical behavior of Methyl 2-nonenoate is dominated by the interplay between its ester functional group and the conjugated C=C double bond. This α,β-unsaturation creates two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).[8][9]

The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electron-deficient and thus a prime target for nucleophiles in a reaction known as conjugate addition or Michael addition .[1][9] This reactivity is fundamental to its role as a synthetic intermediate.

Key reactions include:

-

Saponification (Ester Hydrolysis): Under basic conditions (e.g., NaOH), the ester is hydrolyzed to yield methanol and the corresponding carboxylate salt of 2-nonenoic acid. Acid-catalyzed hydrolysis can also be performed, but the reaction is reversible.[10]

-

Conjugate (Michael) Addition: A wide range of nucleophiles (e.g., organocuprates, enolates, amines, thiols) can add to the β-carbon. This is a powerful method for carbon-carbon and carbon-heteroatom bond formation.[1][8]

-

Hydrogenation: The C=C double bond can be selectively reduced (hydrogenated) using catalysts like palladium on carbon (Pd/C) to yield the saturated ester, methyl nonanoate. Under more forcing conditions, the ester group can also be reduced.[9]

-

Polymerization: Like other acrylate-type monomers, Methyl 2-nonenoate can undergo polymerization, particularly under radical initiation, leveraging its activated double bond.[8]

Caption: Key reaction pathways of Methyl 2-nonenoate.

Part 4: Experimental Protocols

Adherence to validated protocols is essential for achieving reproducible and reliable results in both synthesis and analysis.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of Methyl 2-nonenoate from 2-nonenoic acid and methanol, a classic acid-catalyzed esterification.[10][11] The reaction is an equilibrium process; therefore, measures are taken to drive it towards the product side.

Causality: The use of a strong acid catalyst (H₂SO₄) is critical to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol (methanol).[12] A Dean-Stark apparatus is employed to remove water as it is formed, which, according to Le Châtelier's principle, shifts the equilibrium in favor of the ester product.[13][14] Toluene is used as a solvent because it forms a low-boiling azeotrope with water, facilitating its removal.

Methodology:

-

Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.

-

Reagent Charging: To the round-bottom flask, add 2-nonenoic acid (1.0 eq), methanol (3.0 eq), and toluene (approx. 2 mL per gram of carboxylic acid).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) to the flask while stirring.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and remove the solvent (toluene and excess methanol) by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure Methyl 2-nonenoate.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Gas chromatography is the standard method for assessing the purity of volatile compounds like Methyl 2-nonenoate and is widely used for analyzing fatty acid methyl esters (FAMEs).[15]

Causality: The choice of a mid-polarity capillary column (e.g., DB-5ms or HP-5ms) provides good separation of fatty acid esters based on their boiling points and polarity. Flame Ionization Detection (FID) is used due to its high sensitivity to hydrocarbons and a wide linear range, making it ideal for quantification. The temperature program is designed to ensure that the analyte elutes in a reasonable time with good peak shape, while separating it from potential impurities like residual starting materials or side-products.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the Methyl 2-nonenoate sample (~1 mg/mL) in a suitable solvent like hexane or ethyl acetate.

-

Instrumentation:

-

GC System: Agilent 7890 or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless, 250°C, split ratio 50:1.

-

Detector: Flame Ionization Detector (FID), 280°C.

-

-

Temperature Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Analysis: Inject 1 µL of the prepared sample. The retention time for Methyl 2-nonenoate will be characteristic under these conditions. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for GC-based purity analysis.

Part 5: Applications in Research and Industry

Flavor and Fragrance Industry The primary commercial application of Methyl 2-nonenoate is as a fragrance and flavoring agent.[1][16] Its powerful green and fruity notes are used to impart freshness and natural character to a wide array of products, including perfumes, cosmetics, soaps, and detergents.[2] In flavor compositions, it is used to create or enhance melon, apple, and other fruit profiles in beverages, candy, and baked goods.[2][17]

Organic Synthesis As a functionalized building block, it serves as an intermediate in the synthesis of more complex molecules. Its capacity for conjugate addition allows for the strategic introduction of various substituents at the β-position, making it a valuable tool in multi-step organic synthesis.[3][16]

Potential in Drug Development The application of Methyl 2-nonenoate in pharmaceuticals is an area of emerging interest, primarily through two conceptual avenues:

-

As a Lipophilic Moiety: Fatty acids and their simple esters are explored for creating lipophilic prodrugs. Chemically linking a polar drug molecule to a fatty acid ester can enhance its absorption and ability to cross cell membranes, potentially improving the bioavailability of orally administered drugs.[5][18] While specific studies on Methyl 2-nonenoate are scarce, its properties align with this strategy.

-

As an Active Pharmacophore: The α,β-unsaturated carbonyl motif is present in numerous natural products with biological activity.[17][19] This functional group can act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins. This irreversible binding can be a powerful mechanism for enzyme inhibition and has been exploited in drug design, for instance, in developing certain anticancer agents.[19] However, this same reactivity is a double-edged sword, as nonspecific reactions can lead to cytotoxicity. Therefore, its use as a drug candidate is a subject of careful study, balancing targeted efficacy against potential toxicity.[19]

Part 6: Safety and Handling

According to safety data sheets, Methyl 2-nonenoate is considered a combustible liquid and may cause skin and eye irritation.[8][10] It is also classified as toxic to aquatic life with long-lasting effects.[20][21]

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][19] Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[8]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[10]

This guide is intended for informational purposes by trained professionals and does not replace a formal safety assessment or Material Safety Data Sheet (MSDS).

References

-

PubChem. (n.d.). Methyl 2-nonenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl (E)-2-nonenoate. Retrieved from [Link]

-

Morrison, R. T., & Boyd, R. N. (n.d.). α,β-Unsaturated Carbonyl Compounds. Parami University. Retrieved from [Link]

-

Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

-

European Pharmaceutical Review. (2020). Using fatty acids in oral formulations to improve drug delivery. Retrieved from [Link]

-

Amslinger, S. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem, 5(3), 353-358. Retrieved from [Link]

-

Perfumer & Flavorist+. (2020). Flavor Bites: Two Methyl Nonenoates. Retrieved from [Link]

-

Khan, M. A., et al. (2020). Emerging insights on drug delivery by fatty acid mediated synthesis of lipophilic prodrugs as novel nanomedicines. Open Ukrainian Journal of Chemical Engineering. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

PubMed. (2010). Fatty acid and water-soluble polymer-based controlled release drug delivery system. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Fiveable. (n.d.). α,β-unsaturated ester Definition. Retrieved from [Link]

-

The Good Scents Company. (n.d.). melon nonenoate. Retrieved from [Link]

-

M&U International. (2015). SAFETY DATA SHEET. Retrieved from [Link]

-

Wikipedia. (n.d.). Fatty acid methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing alpha, beta-unsaturated carboxylic acid esters.

-

ChemBK. (n.d.). Methyl 2-nonenoate. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Methyl (E)-2-nonenoate (FDB019906). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

-

ChemBK. (n.d.). Methyl 2-nonenoate. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. METHYL NONANOATE synthesis - chemicalbook [chemicalbook.com]

- 3. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 4. Methyl 2-nonenoate | C10H18O2 | CID 5368076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound Methyl (E)-2-nonenoate (FDB019906) - FooDB [foodb.ca]

- 8. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. jk-sci.com [jk-sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 16. chemimpex.com [chemimpex.com]

- 17. mdpi.com [mdpi.com]

- 18. Emerging insights on drug delivery by fatty acid mediated synthesis of lipophilic prodrugs as novel nanomedicines [ouci.dntb.gov.ua]

- 19. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scs.illinois.edu [scs.illinois.edu]

- 21. vigon.com [vigon.com]

An In-Depth Technical Guide to the Synthesis of Indole and its Derivatives for the Modern Fragrance Industry

A Senior Application Scientist's Exploration of Core Synthesis Pathways

Executive Summary: The term "INDOLAROME" refers to a specific fragrance ingredient, also known as Indoflor, with the chemical structure 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine.[3][4][5] While its direct synthesis is a specialized Prins reaction, its name and olfactory profile are intrinsically linked to indole, the foundational aromatic heterocyclic compound that has been a cornerstone of perfumery for over a century.[6][7] This technical guide, designed for researchers, chemists, and drug development professionals, provides a deep dive into the core synthetic pathways for constructing the indole scaffold. Understanding these fundamental syntheses is crucial for the innovation and production of a wide array of fragrance compounds, including but not limited to, this compound and its analogs. We will explore the causality behind experimental choices in seminal methods such as the Fischer, Leimgruber-Batcho, and Bischler-Möhlau syntheses, providing field-proven insights into their mechanisms, applications, and optimization.

Introduction: The Enduring Allure of the Indole Nucleus

Indole (C₈H₇N) is a bicyclic aromatic compound composed of a benzene ring fused to a pyrrole ring.[7][8] Its olfactory profile is famously paradoxical: at high concentrations, it is pungent and fecal, yet upon extreme dilution, it blossoms into the radiant, narcotic floral note characteristic of jasmine, tuberose, and orange blossom.[6][7][9][10] This dual nature makes it an indispensable tool for perfumers seeking to impart realism, depth, and diffusion to floral accords.[7][9] The indole framework is not only vital in perfumery but is also a privileged scaffold in medicinal chemistry, found in everything from the amino acid tryptophan to potent anti-migraine drugs.[11][12]

The specific fragrance ingredient, this compound (CAS 18096-62-3), is valued for providing the desirable floral-animalic depth of indole without the associated issues of discoloration and harsh "mothball" notes.[13] It is synthesized via a Prins reaction between indene and formaldehyde.[3] However, a comprehensive understanding of indole chemistry begins with the classical and modern methods of constructing the core indole ring system itself. These methods offer the versatility to create a vast library of derivatives with tailored olfactory and pharmacological properties.

This guide will dissect the most significant of these methods, focusing on the underlying chemical principles that govern their success and guide the choices of a synthetic chemist.

Chapter 1: The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry

Developed by Nobel laureate Emil Fischer in 1883, the Fischer Indole Synthesis is arguably the most famous and widely used method for constructing the indole nucleus.[12][14] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2][14]

1.1. The Causality of the Fischer Mechanism

The trustworthiness of the Fischer synthesis lies in its predictable and well-elucidated mechanism, which proceeds through several key stages. Understanding this pathway is critical for troubleshooting and adapting the reaction to various substrates.

-

Step 1: Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine with a carbonyl compound (aldehyde or ketone) to form the corresponding arylhydrazone. This is a standard imine formation, reversible and often driven to completion by removal of water.

-

Step 2: Tautomerization: The arylhydrazone tautomerizes to its enamine form. This step is crucial as it positions the atoms for the key bond-forming event. The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃, or polyphosphoric acid) is critical here, as it facilitates this tautomerization.[2][14][15]

-

Step 3:[2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted[2][2]-sigmatropic rearrangement (a type of Claisen rearrangement). This is the core, bond-forming step where the C-C bond of the future pyrrole ring is established. The reaction requires heat, as this pericyclic reaction has a significant activation energy barrier.[16]

-

Step 4: Rearomatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity in the six-membered ring.[16] The newly formed amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming the five-membered ring.[16]

-

Step 5: Elimination of Ammonia: The final step is the acid-catalyzed elimination of an ammonia molecule from the cyclic intermediate, which generates the stable, aromatic indole ring.[16]

Caption: Logical workflow of the Fischer Indole Synthesis.

1.2. Experimental Considerations & Self-Validation

The choice of catalyst and reaction conditions is paramount for a successful Fischer synthesis.

| Parameter | Choice & Rationale |

| Catalyst | Brønsted Acids (HCl, H₂SO₄, PPA): Effective and inexpensive, but can be harsh, leading to side reactions with sensitive substrates.[2] Lewis Acids (ZnCl₂, FeCl₃, BF₃): Generally milder and can offer higher yields, especially for less reactive substrates.[2][15] The choice depends on the electronic nature of the starting materials. |

| Temperature | Elevated temperatures are almost always required to overcome the activation energy of the sigmatropic rearrangement.[17] Optimization is key; too low, and the reaction stalls, too high, and decomposition or side-product formation can occur.[15] |

| Solvent | High-boiling point solvents like toluene, xylene, or acetic acid are common.[15] In some modern variations, solvent-free conditions under microwave irradiation have proven highly effective, dramatically reducing reaction times.[15] |

A key self-validating aspect of this protocol is monitoring the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting hydrazone and the appearance of the UV-active indole product provide a clear indication of reaction progress.

Chapter 2: The Leimgruber-Batcho Indole Synthesis: An Industrial Workhorse

For industrial applications where high yields and mild conditions are paramount, the Leimgruber-Batcho synthesis is often preferred over the Fischer method.[18] It is particularly valuable for producing indoles that are unsubstituted at the 2- and 3-positions.[19]

2.1. Mechanistic Advantages and Causality

This two-step synthesis begins with an ortho-nitrotoluene derivative, a readily available class of starting materials.[18]

-

Step 1: Enamine Formation: The o-nitrotoluene reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-nitroenamine.[18] The acidity of the methyl group on the nitrotoluene is enhanced by the electron-withdrawing nitro group, allowing it to be deprotonated under basic conditions to initiate the condensation.[1][20]

-

Step 2: Reductive Cyclization: The intermediate nitroenamine is then subjected to a reductive cyclization. The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine, eliminating the secondary amine (e.g., dimethylamine or pyrrolidine) to form the indole ring.[18][20]

The key advantage here is the separation of the C-C bond formation from the cyclization. This allows for milder conditions for the final ring-closing step.

Caption: Simplified workflow of the Leimgruber-Batcho Synthesis.

2.2. Protocol and Reagent Selection

The power of the Leimgruber-Batcho synthesis lies in its versatile and often mild reduction methods.

Detailed Protocol: Synthesis of Indole from o-Nitrotoluene

-

Enamine Formation: To a solution of o-nitrotoluene (1 eq.) in DMF, add N,N-dimethylformamide dimethyl acetal (1.2 eq.) and pyrrolidine (1.2 eq.). Heat the mixture at 110°C for 2 hours, monitoring by TLC for the formation of the deep red enamine intermediate.

-

Work-up: After cooling, the reaction mixture is poured into ice-water. The precipitated enamine is filtered, washed with cold water, and dried under vacuum. This intermediate is often stable enough to be carried to the next step without further purification.

-

Reductive Cyclization: The dried enamine (1 eq.) is dissolved in methanol. A slurry of Raney Nickel (approx. 10% by weight) in methanol is carefully added. The mixture is then heated to 50°C, and hydrazine hydrate (3 eq.) is added dropwise. Vigorous gas evolution (N₂ and H₂) will be observed.

-

Final Work-up: After the reaction is complete (monitored by TLC), the mixture is filtered through Celite to remove the Raney Nickel catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude indole is purified by column chromatography or recrystallization.

Causality in Reagent Choice:

-

Reducing Agent: A wide variety of reducing agents can be employed, making the synthesis highly adaptable. Raney Nickel with hydrazine is common and effective.[18] Other options include catalytic hydrogenation (H₂ over Pd/C), tin(II) chloride (SnCl₂), or even iron in acetic acid.[18] The choice depends on the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions. This versatility is a hallmark of a robust industrial process.[19]

Chapter 3: Alternative and Complementary Synthesis Pathways

While the Fischer and Leimgruber-Batcho syntheses are dominant, other methods offer unique advantages for accessing specific substitution patterns.

| Synthesis Method | Starting Materials | Key Features & Rationale |

| Bischler-Möhlau | Arylamine and an α-haloketone | Forms an α-arylaminoketone intermediate which is then cyclized with strong acid.[1] It is a classic method for preparing 2-arylindoles.[21] Modern variations use microwave irradiation to improve yields and reduce reaction times.[21] |

| Reissert | o-Nitrotoluene and diethyl oxalate | Involves a base-catalyzed condensation followed by reductive cyclization.[1][22] This method is particularly useful for synthesizing indole-2-carboxylic acids.[22][23] |

| Nenitzescu | Benzoquinone and a β-aminocrotonic ester | A powerful method for directly accessing 5-hydroxyindole derivatives, which are important precursors for neurotransmitters like serotonin.[1] |

Conclusion and Future Outlook

The synthesis of the indole nucleus is a rich and evolving field. The classical methods of Fischer, Leimgruber-Batcho, and Bischler provide the foundational logic and experimental frameworks that continue to inform modern synthetic chemistry. For fragrance professionals, a deep understanding of these pathways is not merely academic; it is the key to unlocking novel derivatives with unique and desirable scent profiles. The synthesis of "this compound" (Indoflor) via a Prins reaction is a testament to how fundamental building blocks like indene (structurally related to indole) can be transformed into value-added specialty chemicals.

Future research will undoubtedly focus on developing even more efficient, sustainable, and versatile methods. The use of transition-metal catalysis, C-H activation, and flow chemistry are already reshaping the landscape of indole synthesis, promising to deliver the next generation of aroma chemicals and pharmaceuticals with greater precision and environmental responsibility.[24][25]

References

-

Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

-

Leimgruber–Batcho indole synthesis. Wikipedia. Available at: [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Available at: [Link]

-

Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Fischer Indole Synthesis. YouTube. Available at: [Link]

-

Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

-

Indole synthesis: a review and proposed classification. National Center for Biotechnology Information (PMC). Available at: [Link]

-

indoletal, 18096-62-3. The Good Scents Company. Available at: [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Indole - An Aroma Chemical Profile. Perfumer & Flavorist. Available at: [Link]

-

Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

-

Indole (120-72-9) – Premium Synthetic Ingredient for Perfumery. Scentspiracy. Available at: [Link]

-

Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube. Available at: [Link]

-

Synthesis and Chemistry of Indole. Available at: [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

(PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]

-

(PDF) Bischler Indole Synthesis. ResearchGate. Available at: [Link]

-

Reissert Indole Synthesis. Available at: [Link]

-

Leimgruber–Batcho Indole Synthesis. YouTube. Available at: [Link]

-

Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Available at: [Link]

-

(PDF) Reissert Indole Synthesis. ResearchGate. Available at: [Link]

-

Mixing the Foul with the Fragrant: The Mystery of Indole. Fragrantica. Available at: [Link]

-

A Review of the Indole Synthesis Reaction System. Oreate AI Blog. Available at: [Link]

-

Bischler Indole Synthesis. ResearchGate. Available at: [Link]

-

The Leimgruber-Batcho Indole Synthesis. LOCKSS. Available at: [Link]

-

Reissert Indole Synthesis. YouTube. Available at: [Link]

-

Indoflor (this compound) – Floral/Animalic. MySkinRecipes. Available at: [Link]

-

Bischler-Mohlau Indole Synthesis (Chapter 8). Cambridge University Press & Assessment. Available at: [Link]

-

The Role of Indole (CAS 120-72-9) in Fragrance and Fine Chemicals. Available at: [Link]

-

Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Available at: [Link]

-

Indoline. Wikipedia. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 2. testbook.com [testbook.com]

- 3. This compound | 18096-62-3 [chemicalbook.com]

- 4. indoletal, 18096-62-3 [thegoodscentscompany.com]

- 5. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. Indole (120-72-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 8. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fraterworks.com [fraterworks.com]

- 10. fragrantica.com [fragrantica.com]

- 11. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]

- 13. fraterworks.com [fraterworks.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. youtube.com [youtube.com]

- 17. Fischer Indole Synthesis [organic-chemistry.org]

- 18. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. researchgate.net [researchgate.net]

- 21. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

Technical Monograph: Indolarome (4,4a,5,9b-Tetrahydroindeno[1,2-d][1,3]dioxine)

Topic: INDOLAROME as a volatile organic compound (VOC) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Architecture, Synthesis, and Volatile Profiling

Executive Summary

This compound (CAS 18096-62-3) represents a critical structural scaffold in both olfactory science and medicinal chemistry.[1] Chemically defined as 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine, it is a tricyclic acetal formed via the Prins reaction of indene and formaldehyde. Unlike its olfactory analog Indole, this compound possesses a saturated heterocyclic core that confers exceptional stability against oxidation and polymerization. This guide outlines the physicochemical characterization, synthetic pathways, and analytical protocols for this compound, framing it as both a robust fragrance ingredient and a privileged scaffold for pharmaceutical bioisosterism.

Part 1: Chemical Identity & Physiochemical Profile

This compound functions as a stable, non-discoloring alternative to Indole. Its lack of the reactive N-H bond (present in Indole) prevents the formation of red/brown aza-dyes (turbidity) in alkaline media or in the presence of aldehydes.

Table 1: Physiochemical Specifications

| Parameter | Technical Specification |

| IUPAC Name | 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine |

| CAS Registry | 18096-62-3 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Odor Profile | Animalic, floral, civet-like, earthy; less harsh than Indole |

| Boiling Point | ~282°C (at 760 mmHg) |

| Melting Point | 35.00 - 36.00 °C |

| LogP (o/w) | ~1.60 (Estimated) |

| Vapor Pressure | 0.006 mmHg @ 25°C |

| Solubility | Soluble in alcohol, dipropylene glycol; Insoluble in water |

Part 2: Synthetic Architecture (The Prins Protocol)[6]

The synthesis of this compound is a classic application of the Prins Reaction , involving the acid-catalyzed condensation of an olefin (Indene) with an aldehyde (Formaldehyde). This reaction creates the 1,3-dioxane ring fused to the indane system.

2.1 Mechanistic Pathway

The reaction proceeds via the attack of a protonated formaldehyde species on the olefinic bond of indene, generating a carbocation intermediate. This intermediate is trapped by a second equivalent of formaldehyde (or the hemiacetal oxygen) to close the dioxane ring.

Figure 1: Acid-catalyzed Prins reaction pathway for the synthesis of the indeno[1,2-d][1,3]dioxine core.

2.2 Laboratory Synthesis Protocol

Objective: Synthesis of 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine.

Reagents:

-

Indene (>90% purity)

-

Paraformaldehyde (Source of HCHO)[2]

-

Sulfuric Acid (98%, Catalyst)

-

Solvent: Toluene or Dichloromethane (DCM)

Procedure:

-

Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, suspend Paraformaldehyde (2.2 eq) in Toluene.

-

Catalysis: Add Sulfuric Acid (0.1 eq) dropwise while stirring at 0–5°C to depolymerize paraformaldehyde in situ.

-

Addition: Add Indene (1.0 eq) dropwise over 60 minutes, maintaining temperature <10°C to prevent polymerization of indene.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor consumption of indene via TLC (Hexane/EtOAc 9:1).

-

Quenching: Cool to room temperature. Pour reaction mixture into ice-cold saturated NaHCO₃ solution (neutralization).

-

Extraction: Separate the organic layer. Extract aqueous layer 2x with Toluene.

-

Purification: Dry combined organics over MgSO₄. Filter and concentrate under reduced pressure.[3]

-

Isolation: Recrystallize the crude solid from Ethanol or distill under high vacuum (approx. 130°C @ 2 mmHg) to yield this compound crystals.

Part 3: Analytical Characterization (VOC Profiling)

Quantifying this compound requires Gas Chromatography-Mass Spectrometry (GC-MS). Because this compound is a semi-volatile solid at room temperature, injection port temperature and column ramp profiles are critical to prevent thermal degradation or carryover.

3.1 GC-MS Protocol (Self-Validating)

System: Agilent 7890/5977 (or equivalent). Column: DB-5ms (5%-phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

Method Parameters:

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 60°C (Hold 1 min).

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 300°C (Hold 5 min).

-

-

MS Source: 230°C; Quad: 150°C.

-

Scan Range: 40–400 m/z.

3.2 Retention Index (RI) Validation

To ensure the peak identified is this compound and not an isomer or contaminant, you must calculate the Linear Retention Index (LRI) using the Van den Dool and Kratz equation .

-

Run Standard: Inject a C7–C30 n-alkane standard mix under the exact same conditions.

-

Calculate:

- : Carbon number of alkane eluting before this compound.

- : Carbon number of alkane eluting after this compound.

- : Retention time.

-

Validation: this compound typically elutes significantly later than Indole (RI ~1290 on DB-5). Expect an RI in the range of 1500–1600 (estimated based on MW and acetal structure).

Figure 2: Analytical workflow for the isolation and validation of this compound in complex matrices.

Part 4: Applications in Drug Development & Olfaction

4.1 The "Indole Problem" vs. The this compound Solution

In fragrance chemistry, Indole reacts with aldehydes (Schiff base formation) and oxidizes to form red/brown quinoidal species. This compound replaces the reactive pyrrole nitrogen with a stable dioxane ether linkage.

-

Result: A molecule that retains the "animalic/floral" receptor activity but possesses the chemical inertness of an ether.

4.2 Pharmaceutical Scaffold Potential

For drug development professionals, the 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine core serves as a rigidified bioisostere.

-

1,4-Dioxane Moiety: Known to improve metabolic stability and solubility compared to open-chain ethers.

-

Rigidity: The tricyclic fusion locks the oxygen atoms in a specific spatial vector, potentially increasing binding affinity for targets requiring a defined hydrogen-bond acceptor geometry (e.g., GPCRs).

-

Lipophilicity: With a LogP of ~1.6, it falls within the optimal range for blood-brain barrier (BBB) penetration, making it a viable scaffold for CNS-active agents.

Part 5: Safety & Toxicology[8][9]

GHS Classification:

-

Signal Word: Warning

-

Hazard Statement: H361 (Suspected of damaging fertility or the unborn child).

-

Handling: Use standard PPE (nitrile gloves, safety glasses). Perform synthesis in a fume hood to manage formaldehyde vapors.

Regulatory Status:

-

REACH: Registered (EC 241-997-4).

-

IFRA: Regulated as a fragrance ingredient; generally considered safe at current use levels in consumer products.[4]

References

-

PubChem. (n.d.). 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxin (Compound).[5][6][7][8][4][9][10] National Library of Medicine. Retrieved from [Link]

-

The Good Scents Company. (n.d.).[3] this compound (CAS 18096-62-3) Data Sheet.[1][6] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin.[5][6][7][8][4][9][10] REACH Registration.[6][8] Retrieved from [Link]

-

Arundale, E., & Mikeska, L. A. (1952). The Olefin-Aldehyde Condensation: The Prins Reaction.[2][11][12] Chemical Reviews, 51(3), 505–555. (Foundational mechanism citation).

-

Baker Ltd. (1970). Indeno-[1,2-d]-m-dioxin derivatives.[5][6][8] U.S. Patent 3,496,193. Retrieved from

Sources

- 1. This compound | 18096-62-3 [chemicalbook.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxine | The Fragrance Conservatory [fragranceconservatory.com]

- 5. Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl- | C13H16O2 | CID 119674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxine | The Fragrance Conservatory [fragranceconservatory.com]

- 8. Fragrance University [fragranceu.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. magnolia indene, 27606-09-3 [thegoodscentscompany.com]

- 11. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [scholarworks.brandeis.edu]

Methodological & Application

Application Note: Strategic Utilization of INDOLAROME as a Masked Scaffold in Drug Discovery

Executive Summary & Chemical Profile[1][2]

INDOLAROME (CAS: 18096-62-3) is widely recognized in the fragrance industry for its floral-animalic profile.[1] However, in the context of organic synthesis and medicinal chemistry, it represents a highly undervalued "masked" synthon. Chemically, it is 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine , a cyclic formaldehyde acetal of cis-1,2-indanediol.

For drug development professionals, this compound offers a cost-effective, stable entry point to the cis-1,2-indane scaffold, a privileged structure found in HIV protease inhibitors (e.g., Indinavir) and various asymmetric catalysts. Unlike the free diol, which is polar and prone to oxidation, this compound is lipophilic, shelf-stable, and compatible with a wide range of anhydrous reaction conditions.

Chemical Specifications

| Parameter | Data |

| IUPAC Name | 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine |

| CAS Number | 18096-62-3 |

| Molecular Weight | 176.21 g/mol |

| Core Functionality | Formaldehyde Acetal (1,3-Dioxane) |

| Stereochemistry | cis-fused (typically racemic in commercial grade) |

| Stability | Stable to base, oxidizers, and reducing agents (LiAlH4).[1] Labile to strong aqueous acids.[1] |

Strategic Workflow: The this compound Platform

The utility of this compound lies in its ability to serve as a protected scaffold. The formaldehyde acetal bridge locks the conformation of the cyclohexane ring, directing steric outcomes during aromatic substitution, and can be removed to reveal the diol.

Figure 1: Strategic divergence from the this compound scaffold. The acetal functionality allows for aromatic modification prior to revealing the sensitive diol.

Application 1: Accessing the cis-1,2-Indanediol Core (Deprotection)

The formaldehyde acetal is significantly more stable than the corresponding acetonide (acetone acetal). Standard mild acidic conditions (e.g., acetic acid) are often insufficient. Successful deprotection requires strong mineral acid and heat to drive the equilibrium by removing formaldehyde.

Protocol A: High-Yield Acidic Hydrolysis

Objective: Quantitative conversion of this compound to cis-1,2-indanediol.

Reagents:

-

This compound (10 mmol, 1.76 g)

-

Methanol (20 mL)

-

Concentrated HCl (37%, 2 mL)

-

Water (2 mL)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in Methanol.

-

Expert Insight: Methanol is preferred over ethanol to facilitate the formation of volatile methylal (dimethoxymethane) as a byproduct, helping drive the reaction.

-

-

Acidification: Add Water followed by slow addition of Concentrated HCl. The solution will exotherm slightly.[1]

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

-

Workup (Critical Step):

-

Cool to room temperature.[1]

-

Neutralize with saturated aqueous NaHCO₃ until pH ~7.[1]

-

Evaporate the bulk Methanol under reduced pressure. Do not evaporate to dryness yet.

-

Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Note:cis-1,2-Indanediol is moderately water-soluble.[1] Thorough extraction is necessary.[1]

-

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from Toluene/Heptane to yield white needles.[1]

Expected Yield: >90% Characterization: ^1H NMR (DMSO-d6) should show disappearance of the acetal -O-CH₂-O- singlet at ~4.8-5.0 ppm and appearance of -OH signals.[1]

Application 2: Late-Stage Aromatic Functionalization

A major advantage of using this compound over the bare diol is the ability to perform Electrophilic Aromatic Substitution (EAS) without protecting group manipulation. The acetal ring deactivates the system slightly less than free hydroxyls and prevents oxidation.

Protocol B: Regioselective Bromination

Objective: Synthesis of 6-bromo-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine (Precursor for cross-coupling).

Reagents:

-

This compound (5 mmol, 0.88 g)

-

N-Bromosuccinimide (NBS) (5.5 mmol, 0.98 g)

-

Acetonitrile (15 mL)

-

Ammonium Acetate (0.5 mmol, catalytic)

Step-by-Step Methodology:

-

Setup: Dissolve this compound in dry Acetonitrile at room temperature.

-

Addition: Add NBS in one portion, followed by the Ammonium Acetate catalyst.

-

Reaction: Stir at room temperature for 12 hours.

-

Quench: Pour mixture into water (50 mL) containing 5% Na₂S₂O₃ (to quench excess bromine).

-

Isolation: Extract with Dichloromethane (DCM). Wash with brine, dry, and concentrate.

-

Outcome: The product is typically a solid.[1] Regioselectivity usually favors the position para to the bridgehead carbon (position 6 or 9), dependent on steric factors of the puckered acetal ring.

Application 3: Stereochemical Resolution

Commercial this compound is racemic.[1] For drug development (e.g., Indinavir analogs), the (1S, 2R) configuration is required.[4]

Protocol C: Chemoenzymatic Resolution

Since resolving the acetal directly is difficult, the most robust path is Hydrolysis (Protocol A) → Lipase Resolution .

Workflow:

-

Acylation: Treat the crude racemic diol (from Protocol A) with Vinyl Acetate and Pseudomonas cepacia lipase (PS-C) in MTBE (Methyl tert-butyl ether).

-

Kinetic Resolution: The lipase selectively acetylates the (1R, 2S)-enantiomer, leaving the desired (1S, 2R)-diol unreacted.

-

Separation: Filter the enzyme. Separate the diol (unreacted) from the diacetate (reacted) via column chromatography.

-

Result: Enantiopure (1S, 2R)-cis-1,2-indanediol (>99% ee).[5]

Mechanistic Visualization: Acid-Catalyzed Hydrolysis[2]

The cleavage of the formaldehyde acetal is the rate-limiting step in utilizing this compound.

Figure 2: Mechanism of acid-catalyzed hydrolysis. Note that the release of formaldehyde must be driven by heat or solvent choice (Methanol) to prevent reversibility.

References

-

Merck Research Laboratories. "Synthesis of the HIV Protease Inhibitor Indinavir."[1] Journal of the American Chemical Society, 1996.

-

Ghosh, A. K., et al. "Cis-1-Aminoindan-2-ol in Asymmetric Synthesis." Synthesis, 2018.

-

ChemicalBook. "this compound Product Properties and Safety Data."

- Didier, E., et al. "Chemoenzymatic synthesis of (1S, 2R)-1-amino-2-indanol." Tetrahedron: Asymmetry, 1998. (Demonstrates lipase resolution of the indanediol core).

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Reference for stability of 1,3-dioxane vs. 1,3-dioxolane acetals).

Disclaimer: This document is for research and development purposes only. This compound is a commercial product; ensure compliance with local regulations regarding chemical handling and formaldehyde generation during hydrolysis.

Sources

- 1. scent.vn [scent.vn]

- 2. Indoflor (this compound) – Floral/Animalic [myskinrecipes.com]

- 3. fraterworks.com [fraterworks.com]

- 4. cis-1,2-Indandiol | 4647-42-1 | Benchchem [benchchem.com]

- 5. Asymmetric direduction of 1,2-indanedione to cis (1S,2R) indanediol by Trichosporon cutaneum MY 1506 - PubMed [pubmed.ncbi.nlm.nih.gov]

Developing a quantitative risk assessment for Methyl 2-nonenoate

Application Note: Quantitative Risk Assessment (QRA2) Strategy for Methyl 2-nonenoate

Executive Summary & Chemical Profile

Subject: Methyl 2-nonenoate (CAS: 111-79-5)

Synonyms: Neofolione, Methyl trans-2-nonenoate.

Odor Profile: Green, violet, melon, cucumber.

Structural Alert:

Objective:

This guide details the protocol for developing a Quantitative Risk Assessment (QRA) for Methyl 2-nonenoate. While current RIFM assessments based on read-across (e.g., Isobutyl 2-butenoate) suggest low sensitization concern [1], the structural presence of an

Scope:

-

Hazard Identification: In Chemico (DPRA) and In Vitro (KeratinoSens) verification.

-

Potency Determination: Deriving the NESIL (No Expected Sensitization Induction Level).

-

Exposure Assessment: Calculating Consumer Exposure Levels (CEL).

-

Risk Characterization: Determining the Acceptable Exposure Level (AEL) using Sensitization Assessment Factors (SAFs).

Mechanism of Action: The Adverse Outcome Pathway (AOP)[1]

Methyl 2-nonenoate acts as a potential electrophile. The risk assessment is grounded in the AOP for skin sensitization (OECD 442 series).[1][2] The molecule must penetrate the stratum corneum and bind to skin proteins (haptenization) to trigger an immune response.

AOP Workflow Diagram

Figure 1: Adverse Outcome Pathway (AOP) for Methyl 2-nonenoate sensitization.[3] The critical step for this chemical is the initial electrophilic attack on skin proteins via Michael Addition.

Phase 1: Hazard Identification Protocols

Before calculating risk limits, one must confirm if the specific grade/purity of Methyl 2-nonenoate acts as a sensitizer.

Protocol A: Direct Peptide Reactivity Assay (DPRA) - OECD 442C

Purpose: Quantify the reactivity of Methyl 2-nonenoate with synthetic peptides containing Cysteine (Cys) and Lysine (Lys).

Reagents:

-

Test Chemical: Methyl 2-nonenoate (purity >98%).

-

Peptides: Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH).

-

Solvent: Acetonitrile (ACN). Note: Methyl 2-nonenoate is lipophilic; ensure complete solubility.

Procedure:

-

Preparation: Prepare 100 mM stock of Methyl 2-nonenoate in ACN.

-

Incubation:

-

Cys Ratio: Mix chemical:peptide at 1:10 ratio in phosphate buffer (pH 7.5).

-

Lys Ratio: Mix chemical:peptide at 1:50 ratio in ammonium acetate buffer (pH 10.2).

-

Control: Solvent + Peptide (no chemical).

-

-

Conditions: Incubate for 24 hours at 25°C in the dark.

-

Analysis: Analyze via HPLC (C18 column, gradient elution 10-90% ACN, UV detection at 220 nm).

-

Calculation:

Decision Logic:

-

Mean Depletion > 6.38%: Positive (Sensitizer). Proceed to QRA.[4][5]

-

Mean Depletion < 6.38%: Negative. (Likely outcome for pure Methyl 2-nonenoate based on RIFM data [1]).

Protocol B: KeratinoSens™ Assay - OECD 442D

Purpose: Verify if the chemical activates the Nrf2-ARE antioxidant pathway in keratinocytes.

Procedure:

-

Cell Line: Transfected HaCaT cells carrying a luciferase reporter gene.

-

Dosing: Plate cells in 96-well format. Treat with 12 serial dilutions of Methyl 2-nonenoate (0.98 µM to 2000 µM).

-

Incubation: 48 hours at 37°C, 5% CO₂.

-